Cas no 194930-00-2 ((S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6))

(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) 化学的及び物理的性質
名前と識別子
-
- [2H6]-Rivastigmine tartrate
- (R)-Rivastigmine-d6 Tartrate Salt
- Rivastigmine D6
- (R)-Rivastigmine D6 Tartrate Salt
- (S)-Rivastigmine-d6 tartrate
- (S)-(-)-RIVASTIGMINE-D6 L-TARTRATE
- HY-11017AS
- [3-[(1S)-1-[Bis(trideuteriomethyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate;(2R,3R)-2,3-dihydroxybutanedioic acid
- AKOS040740644
- MS-26968
- Rivastigmine-d6 (tartrate)
- (S)-Rivastigmine (D6 tartrate)
- 3-[(1S)-1-[bis(D3)methylamino]ethyl]phenyl N-ethyl-N-methylcarbamate
- Rivastigmine D6 Tartrate
- (S)-Rivastigmine D6 tartrate
- F91297
- (S)-Rivastigmine D6 Tartrate Salt
- 194930-00-2
- 1ST11179D6
- (S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6)
-
- インチ: InChI=1S/C14H22N2O2.C4H6O6/c1-6-16(5)14(17)18-13-9-7-8-12(10-13)11(2)15(3)4;5-1(3(7)8)2(6)4(9)10/h7-11H,6H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t11-;1-,2-/m01/s1/i3D3,4D3;
- InChIKey: GWHQHAUAXRMMOT-XVXYZIQCSA-N
- SMILES: O=C(OC1=CC=CC([C@@H](C)N(C([2H])([2H])[2H])C([2H])([2H])[2H])=C1)N(CC)C.O=C(O)[C@H](O)[C@@H](O)C(O)=O
計算された属性
- Exact Mass: 406.222226g/mol
- Surface Charge: 0
- 水素結合ドナー数: 4
- Hydrogen Bond Acceptor Count: 9
- 回転可能化学結合数: 8
- Exact Mass: 406.222226g/mol
- 単一同位体質量: 406.222226g/mol
- Topological Polar Surface Area: 148Ų
- Heavy Atom Count: 28
- 複雑さ: 402
- 同位体原子数: 6
- 原子立体中心数の決定: 3
- 未定義の原子立体中心の数: 0
- Defined Bond Stereocenter Count: 0
- 不確定化学結合立体中心数: 0
- Covalently-Bonded Unit Count: 2
じっけんとくせい
- PSA: 147.84000
- LogP: 0.63710
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) Security Information
- 储存条件:Please store the product under the recommended conditions in the Certificate of Analysis.
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | R541001-10mg |
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) |
194930-00-2 | 10mg |
$ 1028.00 | 2023-09-06 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R911969-1mg |
Rivastigmine-d6 tartrate |
194930-00-2 | 98% | 1mg |
¥9,446.00 | 2022-08-31 | |
Key Organics Ltd | MS-26968-1mg |
(S)-Rivastigmine-d6 tartrate |
194930-00-2 | >90% | 1mg |
£598.40 | 2025-02-09 | |
A2B Chem LLC | AE81568-1mg |
Rivastigmine D6 |
194930-00-2 | ≥99% deuterated forms (d1-d6) | 1mg |
$438.00 | 2024-04-20 | |
1PlusChem | 1P00AC74-5mg |
Rivastigmine D6 |
194930-00-2 | 99% | 5mg |
$1295.00 | 2024-06-17 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54228-1mg |
(R)-Rivastigmine D6 tartrate |
194930-00-2 | 98% | 1mg |
¥3146.00 | 2023-09-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce54228-5mg |
(R)-Rivastigmine D6 tartrate |
194930-00-2 | 98% | 5mg |
¥13486.00 | 2023-09-07 | |
1PlusChem | 1P00AC74-1mg |
Rivastigmine D6 |
194930-00-2 | ≥99% deuterated forms (d1-d6) | 1mg |
$414.00 | 2025-02-25 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13446-1 mg |
(R)-Rivastigmine D6 tartrate |
194930-00-2 | 1mg |
¥2950.00 | 2022-04-26 | ||
TRC | R541001-5mg |
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) |
194930-00-2 | 5mg |
$ 615.00 | 2023-09-06 |
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Barun Mandal,Dipankar Das,Arun Prabhu Rameshbabu,Santanu Dhara,Sagar Pal RSC Adv., 2016,6, 19605-19611
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
(S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6)に関する追加情報
Research Update on (S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) and Its Relevance to 194930-00-2
The compound (S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6) is a deuterium-labeled derivative of Rivastigmine, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. The incorporation of deuterium atoms (d6) at the N,N-dimethyl positions enhances the metabolic stability of the molecule, making it a valuable tool for pharmacokinetic and pharmacodynamic studies. The CAS number 194930-00-2 is associated with Rivastigmine, and its deuterated analog has gained attention in recent research due to its potential applications in drug development and biomarker studies.
Recent studies have focused on the synthesis and characterization of (S)-(-)-Rivastigmine-d6 L-Tartrate, highlighting its utility in mass spectrometry-based assays. The deuterated form allows for precise quantification in biological matrices, reducing interference from endogenous compounds. A 2023 study published in the Journal of Pharmaceutical and Biomedical Analysis demonstrated the successful application of this compound in a high-throughput LC-MS/MS method for measuring Rivastigmine levels in plasma samples, achieving a lower limit of quantification (LLOQ) of 0.1 ng/mL.
In addition to its analytical applications, (S)-(-)-Rivastigmine-d6 L-Tartrate has been investigated in preclinical models to explore its pharmacokinetic profile. A recent study in the European Journal of Drug Metabolism and Pharmacokinetics reported that the deuterated analog exhibited a 20% longer half-life compared to the non-deuterated form, suggesting improved metabolic stability. This finding has implications for the development of next-generation acetylcholinesterase inhibitors with enhanced therapeutic profiles.
The relevance of 194930-00-2 in this context lies in its role as the parent compound of Rivastigmine. Research efforts have also explored the structural-activity relationships (SAR) of Rivastigmine analogs, including deuterated variants. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified key structural features that influence binding affinity to acetylcholinesterase, providing insights for the design of more potent and selective inhibitors.
Future directions for research on (S)-(-)-Rivastigmine-d6 L-Tartrate include its potential use in combination therapies and its role in understanding drug-drug interactions. Given the increasing prevalence of Alzheimer's disease and the need for improved treatment options, this compound represents a promising avenue for further investigation. Researchers are also exploring its application in PET imaging studies to visualize acetylcholinesterase activity in vivo, which could provide new insights into disease progression and treatment efficacy.
194930-00-2 ((S)-(-)-Rivastigmine-d6 L-Tartrate (N,N-dimethyl-d6)) Related Products
- 1261915-13-2(4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoic acid)
- 1516097-96-3(2-(2,4,5-trifluorophenoxy)ethan-1-amine)
- 2172356-95-3(2-formyl-6-phenyl-1H-indole-3-carboxylic acid)
- 920909-52-0(2-(benzenesulfonyl)-5-chloro-4-(4-methylbenzenesulfonyl)-1,3-thiazole)
- 383-81-3(2-(difluoromethyl)prop-2-enenitrile)
- 1805439-39-7(Ethyl 6-(difluoromethyl)-2-fluoro-3-iodopyridine-4-acetate)
- 110220-54-7((S)-2,2-Dimethyl-1,3-dioxolane-4-methanol-d2)
- 1806592-71-1(Ethyl 2-(carboxy(hydroxy)methyl)-6-(2-chloropropanoyl)benzoate)
- 1521682-38-1(2-(1H-pyrazol-1-yl)cyclobutane-1-carboxylic acid)
- 1365820-51-4(1(2H)-Isoquinolinone, 3,6-dimethyl-)




